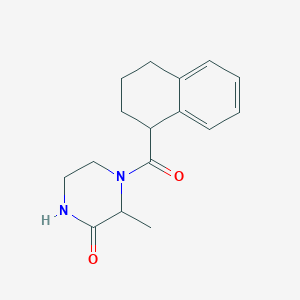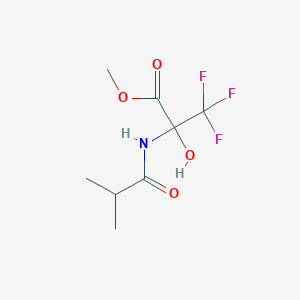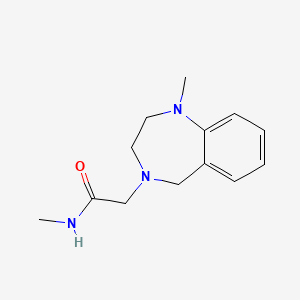
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of benzamide compounds and has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. In addition, it modulates the activity of various kinases and enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and microglia. It also inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A is its high potency and selectivity towards its target molecules. It also exhibits good pharmacokinetic properties such as good oral bioavailability and long half-life. However, one of the limitations of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also requires further optimization and validation in clinical trials before it can be used as a therapeutic agent.
Future Directions
There are several future directions for research on 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further preclinical and clinical studies are needed to determine its safety and efficacy in these settings. Another area of interest is its potential use as a neuroprotective agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its precise mechanism of action and to optimize its pharmacokinetic properties. Overall, 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A holds great promise as a novel therapeutic agent for various diseases and warrants further investigation.
Synthesis Methods
The synthesis of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A involves the reaction of 4-fluoro-N,3-dimethylbenzamide with 2-bromomethylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using chromatography techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
properties
IUPAC Name |
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-10-13(7-8-14(11)17)16(20)19(3)12(2)15-6-4-5-9-18-15/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZOSIITUSADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)

![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)


![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)
![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)

![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)